methyl 2-bromo-3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate
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Overview
Description
Methyl 2-bromo-3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate is a chemical compound with significant interest in organic synthesis and pharmaceutical research. It features a bromine atom, a dioxoisoindoline moiety, and a propanoate ester group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-bromo-3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate typically involves the bromination of methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure efficient bromination and high yield. The use of automated systems can help in maintaining consistent reaction conditions and scaling up the production .
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted with various nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom, forming methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate.
Oxidation Reactions: Oxidation can occur at the propanoate ester group, leading to the formation of carboxylic acids.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate.
Oxidation: Corresponding carboxylic acids.
Scientific Research Applications
Methyl 2-bromo-3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate is used in:
Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of polymers, dyes, and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through its bromine atom, which can participate in various chemical reactions. The dioxoisoindoline moiety can interact with biological targets, potentially inhibiting enzymes or binding to receptors. The exact molecular targets and pathways depend on the specific application and the derivatives formed from this compound .
Comparison with Similar Compounds
- Methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate
- Methyl 2-bromo-2-methylpropanoate
- Methyl 2-(9-bromo-2,3-dioxo-2,3,6,7-tetrahydro-1H,5H-pyrido[1,2,3-de]isoindol-2-yl)propanoate
Uniqueness: Methyl 2-bromo-3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate is unique due to its combination of a bromine atom and a dioxoisoindoline moiety, which provides distinct reactivity and potential for diverse chemical transformations .
Properties
IUPAC Name |
methyl 2-bromo-3-(1,3-dioxoisoindol-2-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO4/c1-18-12(17)9(13)6-14-10(15)7-4-2-3-5-8(7)11(14)16/h2-5,9H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIHQCPYXNQAMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CN1C(=O)C2=CC=CC=C2C1=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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